5,6-Diaminopyridine-2-carboxylic Acid: A Pivotal Scaffold for Fused Aza-Heterocycles
5,6-Diaminopyridine-2-carboxylic Acid: A Pivotal Scaffold for Fused Aza-Heterocycles
[1]
CAS Number: 1082865-18-6 Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol [1]
Executive Summary
5,6-Diaminopyridine-2-carboxylic acid (CAS 1082865-18-6) represents a high-value heterocyclic building block, primarily utilized in the synthesis of fused bicyclic systems such as imidazo[4,5-b]pyridines and [1,2,3]triazolo[4,5-b]pyridines .[1] These fused scaffolds are bioisosteres of purines (e.g., adenine, guanine), making them critical pharmacophores in the design of ATP-competitive kinase inhibitors, GPCR ligands, and antiviral agents.[1]
Unlike simple pyridines, the presence of the ortho-diamine motif at positions 5 and 6, combined with the carboxylic acid functionality at position 2, provides a unique "dual-handle" architecture.[1] This allows for simultaneous cyclization to form the fused ring system and orthogonal functionalization at the C2 position (e.g., amide coupling), facilitating rapid library generation in medicinal chemistry campaigns.
Molecular Architecture & Properties[1][2]
Structural Analysis
The compound features a pyridine core substituted with:
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C2-Carboxylic Acid: Provides a handle for amide coupling or esterification.[1] It exists in a zwitterionic equilibrium with the basic amino groups in neutral aqueous solution.
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C6-Amino Group: Highly nucleophilic; acts as the primary donor in cyclization reactions.[1]
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C5-Amino Group: Generated via reduction of a nitro precursor; completes the ortho-diamine system required for imidazole/triazole ring formation.[1]
Chemical Stability[1]
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Oxidation Sensitivity: As an electron-rich ortho-diamine, the compound is susceptible to air oxidation, leading to the formation of colored impurities (iminoquinones) or dimerization.[1] Storage under inert atmosphere (Argon/Nitrogen) at -20°C is mandatory. [1]
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Solubility: Poor solubility in non-polar solvents (DCM, Hexane).[1] Soluble in DMSO, dilute aqueous acid (protonation of amines), or dilute aqueous base (deprotonation of carboxylic acid).[1]
Synthetic Pathways[3][4][5][6][7][8][9]
The synthesis of CAS 1082865-18-6 typically proceeds via the functionalization of commercially available 6-aminopicolinic acid (6-amino-2-pyridinecarboxylic acid).[1] The workflow involves electrophilic aromatic substitution (nitration) followed by reduction.[2]
Core Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic route from 6-aminopicolinic acid to the target 5,6-diamino scaffold.
Detailed Reaction Mechanisms
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Nitration: The amino group at C6 is an ortho/para director. However, the pyridine nitrogen and the carboxyl group at C2 are electron-withdrawing.[1] Under standard nitration conditions (mixed acid), the protonated amine and pyridine ring deactivate the system, but the directing effect of the free base (in equilibrium) or the acetamide-protected derivative directs the nitro group to the C5 position (ortho to the amine, para to the acid).
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Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/AcOH, SnCl₂). Catalytic hydrogenation is preferred for purity, but care must be taken to avoid decarboxylation or hydrogenolysis of the pyridine ring.
Strategic Utility in Drug Discovery[1]
The primary value of CAS 1082865-18-6 lies in its ability to serve as a divergent scaffold.[1]
Scaffold Divergence Map (DOT Diagram)
Figure 2: Divergent synthesis of fused heterocycles from the 5,6-diamino precursor.[1]
Key Applications
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Kinase Inhibitors: The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, allowing these molecules to bind into the ATP-binding pocket of kinases (e.g., CDK, Aurora, c-Met).[1]
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Epigenetic Modulators: Used in the synthesis of inhibitors for histone deacetylases (HDAC) or bromodomains.
Experimental Protocols
Protocol A: Synthesis of 6-Amino-5-nitropyridine-2-carboxylic acid
Note: This is the precursor step.[1]
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Reagents: 6-Aminopicolinic acid (1.0 eq), Sulfuric acid (H₂SO₄, conc.), Fuming Nitric acid (HNO₃).[1]
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Procedure:
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Yield Expectation: 60-75%.
Protocol B: Reduction to 5,6-Diaminopyridine-2-carboxylic acid[1]
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Reagents: Nitro intermediate (from Protocol A), 10% Pd/C (10 wt%), Methanol (solvent), Hydrogen gas (balloon or 1 atm).
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Procedure:
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Suspend the nitro compound in Methanol (or MeOH/Water mixture if solubility is poor).
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Add 10% Pd/C catalyst carefully under Argon flow.[1]
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Purge system with Hydrogen gas.[1]
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Stir vigorously at Room Temperature (RT) for 12-16 hours.
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Monitor: TLC or LCMS should show disappearance of the nitro peak and appearance of the highly polar diamine.
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Workup: Filter through Celite under Argon (product is oxidation sensitive). Concentrate filtrate in vacuo.
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Storage: Use immediately for cyclization or store at -20°C under Argon.
Analytical Characterization Data
| Parameter | Specification / Expectation |
| Appearance | Off-white to pale yellow/brown solid (darkens on air exposure).[1] |
| ¹H NMR (DMSO-d₆) | δ ~7.0-7.5 (d, 1H, Ar-H), δ ~7.5-8.0 (d, 1H, Ar-H).[1] Broad singlets for -NH₂ and -COOH protons (exchangeable).[1] |
| LC-MS (ESI+) | [M+H]⁺ = 154.15 m/z.[1] |
| Solubility | DMSO (>20 mg/mL), 1M HCl, 1M NaOH.[1] Insoluble in Et₂O, Hexane.[1] |
References
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ChemicalBook. (2024). 5,6-Diaminopyridine-2-carboxylic acid Product Description and Properties. Retrieved from
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Bavetsias, V., et al. (2016).[1] Hit Generation and Exploration: Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases. Journal of Medicinal Chemistry. (Contextual citation for imidazopyridine synthesis).
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PubChem. (n.d.).[1] Compound Summary for CID 28330517: 5,6-Diaminopyridine-2-carboxylic acid.[1] Retrieved from
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PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate (Analogous reduction protocol). Retrieved from
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MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. Retrieved from
